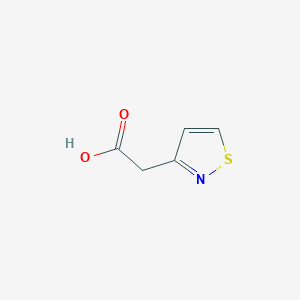

2-(Isothiazol-3-YL)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,2-thiazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c7-5(8)3-4-1-2-9-6-4/h1-2H,3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEYDQQAGOMBJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601632 | |

| Record name | (1,2-Thiazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10271-91-7 | |

| Record name | (1,2-Thiazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,2-thiazol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Isothiazol 3 Yl Acetic Acid

Evolution of Isothiazole (B42339) Ring Synthesis Relevant to 2-(Isothiazol-3-YL)acetic acid Frameworks

The construction of the isothiazole ring is a critical first step in the synthesis of this compound. Over the years, a variety of synthetic strategies have been developed, which can be broadly categorized into intramolecular and intermolecular cyclization approaches. These methods provide access to isothiazole cores with substitution patterns amenable to the introduction of the acetic acid side chain at the 3-position.

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions are a powerful tool for the synthesis of the isothiazole ring, typically involving the formation of the N-S bond within a single precursor molecule. One common strategy involves the oxidative cyclization of β-thioxoamides or related enamines. In these reactions, a suitable oxidizing agent promotes the formation of a disulfide linkage, which is then followed by a cyclization cascade to yield the isothiazole ring.

Another notable intramolecular approach is the cyclization of α,β-unsaturated oximes or imines that contain a sulfur functionality. For instance, the treatment of γ-mercapto-α,β-unsaturated ketones with an appropriate nitrogen source can lead to the formation of a thiazolo[2,3-α]tetrahydroisoquinoline system through a tandem reaction, showcasing the versatility of intramolecular additions in building complex heterocyclic systems. mdpi.com While not a direct synthesis of a simple isothiazole, this highlights the principle of intramolecular ring closure. More direct examples involve the cyclization of N-sulfonylamidines of 2-oxoacids to form 3-aminoisothiazole S,S-dioxides. researchgate.net

A visible-light-induced metal-free photocatalytic approach has also been described for the synthesis of 3-position substituted 3,4-dihydroisoquinolin-1(2H)-ones, demonstrating a modern approach to intramolecular cyclization that could potentially be adapted for isothiazole synthesis. rsc.org

Intermolecular Heteroatom Cyclization Strategies

Intermolecular cyclization strategies for isothiazole synthesis involve the reaction of two or more separate components to form the heterocyclic ring. These methods often offer greater flexibility in terms of the accessible substitution patterns.

A classic and widely used intermolecular approach is the reaction of a three-carbon synthon with a source of nitrogen and sulfur. For example, β-dicarbonyl compounds or their synthetic equivalents can react with a sulfurizing agent and a source of ammonia (B1221849) to construct the isothiazole ring. medwinpublishers.com A facile and efficient strategy to synthesize substituted thiazoles, an isomer of isothiazoles, involves a cascade reaction from chromone (B188151) derivatives and thioamides, which proceeds via a Michael addition followed by intramolecular cyclization. rsc.orgresearchgate.net This highlights the potential for cascade reactions in heterocyclic synthesis.

Three-component reactions have also emerged as a powerful tool for the synthesis of isothiazoles and their isomers. For instance, the reaction of enaminoesters, sulfur, and bromodifluoroacetamides or esters can lead to the formation of thiazoles and isothiazoles through the formation of new C-S, C-N, and N-S bonds. researchgate.net Base-promoted intermolecular cascade cyclization reactions of substituted 3-aryl(heteroaryl)-3-chloroacrylaldehydes and tetrahydroisoquinolines have also been developed for the synthesis of related fused heterocyclic systems. researchgate.net Furthermore, molecular iodine has been shown to mediate the cyclization of tethered heteroatom-containing alkenyl or alkynyl systems, offering another avenue for intermolecular ring formation. mdpi.com

Targeted Synthesis of the this compound Scaffold

While the general synthesis of the isothiazole ring provides the core structure, the targeted synthesis of this compound requires specific strategies for the introduction of the acetic acid moiety at the C3 position.

Strategic Introduction of the Acetic Acid Side Chain

Several synthetic routes can be envisioned for the introduction of the acetic acid side chain at the 3-position of the isothiazole ring. A common and effective method is the malonic ester synthesis . libretexts.orgwikipedia.org This approach would typically involve the reaction of a 3-haloisothiazole with diethyl malonate in the presence of a base. The resulting diethyl (isothiazol-3-yl)malonate can then be hydrolyzed and subsequently decarboxylated to yield this compound. The key advantage of this method is the ready availability of both 3-haloisothiazoles and malonic esters.

Another plausible strategy involves the hydrolysis of a precursor ester or nitrile . For instance, ethyl 2-(isothiazol-3-yl)acetate can be synthesized and subsequently hydrolyzed under acidic or basic conditions to afford the desired carboxylic acid. The synthesis of the precursor ester could be achieved through various methods, including the reaction of a 3-lithiated isothiazole with ethyl chloroacetate. The alkaline hydrolysis of related compounds like ethyl 2-(1,2-benzisothiazolin-3-ylidene)cyanoacetate has been studied, providing insights into the reactivity of such systems. rsc.org

Furthermore, the synthesis could proceed through an isothiazole-3-acetonitrile intermediate. This nitrile could be prepared, for example, by the reaction of 3-(chloromethyl)isothiazole (B2892275) with a cyanide salt. Subsequent hydrolysis of the nitrile group would then yield this compound.

Functionalization of the Isothiazole Core

Functionalization of a pre-formed isothiazole ring is another key strategy for accessing the this compound scaffold. This often involves the modification of a substituent already present at the 3-position.

A common precursor for this approach is 3-methylisothiazole (B110548) . The methyl group can be functionalized through various reactions. For example, radical bromination of 3-methylisothiazole would yield 3-(bromomethyl)isothiazole, a versatile intermediate that can be converted to the desired acetic acid derivative through a number of synthetic steps, such as reaction with cyanide followed by hydrolysis, or via a Grignard reagent and subsequent carboxylation.

Direct lithiation of the isothiazole ring, followed by carboxylation, is another powerful method for introducing a carboxylic acid group. However, the regioselectivity of lithiation can be influenced by substituents on the ring. For 3-substituted isothiazoles, lithiation may occur at different positions, and careful control of reaction conditions is often necessary to achieve the desired outcome.

The synthesis of 3-substituted benzisothiazoles from o-mercaptoacylphenones, involving a key cyclization step via S-nitrosation and an intramolecular aza-Wittig reaction, demonstrates an alternative approach to constructing functionalized isothiazole cores. nih.gov

Advanced Derivatization of this compound

Once synthesized, this compound serves as a versatile starting material for the preparation of a wide range of derivatives with potential applications in various fields. The presence of the carboxylic acid functionality allows for a multitude of chemical transformations.

The most common derivatization reactions involve the formation of amides and esters . Standard amide coupling protocols, utilizing reagents such as carbodiimides (e.g., DCC, EDC) or more modern coupling agents (e.g., HATU, HOBt), can be employed to react this compound with a diverse range of primary and secondary amines to produce the corresponding amides. researchgate.net Similarly, esterification can be achieved by reacting the carboxylic acid with various alcohols under acidic conditions (Fischer esterification) or by converting the acid to its acid chloride followed by reaction with an alcohol. sphinxsai.com

The following table provides a summary of representative derivatization reactions of this compound:

| Reagent/Condition | Product Type |

| SOCl₂ or (COCl)₂ | Isothiazole-3-acetyl chloride |

| R-OH, H⁺ | Ester |

| R-NH₂, Coupling Agent | Amide |

| 1. SOCl₂, 2. NaN₃, 3. Heat | Isothiazole-3-methyl isocyanate |

| LiAlH₄ or BH₃ | 2-(Isothiazol-3-yl)ethanol |

Further functionalization can also be carried out on the isothiazole ring itself, provided the reaction conditions are compatible with the acetic acid side chain or its derivatives. For example, electrophilic substitution reactions, such as halogenation or nitration, may be possible, although the directing effects of the acetic acid group would need to be considered.

The synthesis of thieno[2,3-d]isothiazoles carrying carboxylic acid functionalities demonstrates the potential for building more complex heterocyclic systems starting from functionalized isothiazoles. researchgate.net The synthesis of amide derivatives of 2-(benzo[d]thiazol-2-yl)phenol highlights the biological interest in such amide structures. derpharmachemica.com

Modifications at the Carboxylic Acid Group (e.g., Esters, Amides)

The carboxylic acid group of this compound is a versatile functional handle that allows for the synthesis of various derivatives, primarily esters and amides. These transformations are typically achieved through standard organic chemistry protocols involving the activation of the carboxyl group.

Esterification: Esters of this compound can be prepared through several methods. A common laboratory procedure is the Fischer-Speier esterification, where the carboxylic acid is refluxed with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.org Alternatively, for more sensitive substrates, the carboxylic acid can first be converted to a more reactive acyl chloride. This is often accomplished by treating the acid with thionyl chloride (SOCl₂), sometimes with a catalytic amount of DMF to accelerate the reaction. researchgate.netlibretexts.org The resulting acyl chloride is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Amidation: The synthesis of amides from this compound follows similar principles. While direct reaction with an amine is generally difficult due to the formation of an unreactive ammonium (B1175870) carboxylate salt, the reaction can be facilitated using coupling agents. libretexts.org Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, enabling it to react with primary or secondary amines to form the corresponding amide. libretexts.org A more common and efficient route is the reaction of an amine with the pre-formed acyl chloride of this compound. This method has been successfully applied to synthesize a range of N-substituted amides from related isothiazole-3-carbonyl chlorides, demonstrating its utility for creating diverse molecular structures. researchgate.net

The table below summarizes common methods for these modifications, based on analogous reactions with isothiazole carboxylic acids.

| Derivative | Reagents | General Method | Key Features |

| Esters | Alcohol, H₂SO₄ (catalyst) | Fischer Esterification | Reversible reaction; often requires removal of water to drive to completion. libretexts.org |

| Esters | 1. SOCl₂2. Alcohol, Base | Acyl Chloride Intermediate | High-yielding; suitable for a wide range of alcohols. researchgate.net |

| Amides | Amine, DCC | Coupling Reaction | Forms a stable dicyclohexylurea byproduct; good for direct conversion. libretexts.org |

| Amides | 1. SOCl₂2. Amine, Base | Acyl Chloride Intermediate | Versatile method for primary and secondary amines. researchgate.net |

Substituent Effects on Isothiazole Ring Positions

The chemical reactivity of the isothiazole ring in this compound is significantly influenced by the presence and nature of substituents at the C4 and C5 positions. The isothiazole nucleus is considered an electron-deficient aromatic system, which affects the reactivity of both the ring and the side chain.

Substituents modulate the electron density of the ring, thereby influencing its susceptibility to electrophilic or nucleophilic attack.

Electron-Withdrawing Groups (EWGs): Halogens (e.g., Cl, Br) or nitro groups at the C4 or C5 position further decrease the electron density of the isothiazole ring. This deactivation makes electrophilic aromatic substitution more difficult. However, EWGs can activate the ring towards nucleophilic aromatic substitution, particularly if the substituent is a good leaving group (like a halogen).

Electron-Donating Groups (EDGs): Groups such as amino or alkoxy substituents increase the electron density of the ring, making it more susceptible to electrophilic attack.

These electronic effects also transmit to the acetic acid side chain. An electron-withdrawing substituent on the ring will increase the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion through an inductive effect. Conversely, an electron-donating group would be expected to decrease the acidity. The exchange of a benzoyl group for a N-(4-chlorobenzoyl) group at position 5 of an isothiazole ring, for example, has been studied to determine its influence on pharmacological activity, highlighting the importance of substituent effects. nih.gov

Reaction Pathways and Reactivity Profiles of this compound and its Analogs

The reactivity of this compound is characterized by the interplay between the aromatic isothiazole ring and the carboxylic acid side chain.

Electrophilic and Nucleophilic Substitution Patterns

Electrophilic Substitution: The isothiazole ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. thieme-connect.com When such reactions do occur, the position of attack is governed by the existing substituents. For an unsubstituted 3-substituted isothiazole, electrophilic attack preferentially occurs at the C4 position, which is the most electron-rich carbon in the ring. However, strongly activating conditions are often required. Common electrophilic substitution reactions like nitration, halogenation, and sulfonation typically require harsh conditions and may result in low yields. masterorganicchemistry.com

Nucleophilic Substitution: Nucleophilic substitution is a more common reaction pathway for functionalizing the isothiazole ring, especially when it is substituted with good leaving groups like halogens. thieme-connect.com For instance, 4,5-dichloro-isothiazole derivatives serve as versatile building blocks where the chlorine atoms can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. thieme-connect.com The reaction of cis- and trans-β-chloroacrylic acids with benzothiazoline-2-thione demonstrates stereospecific nucleophilic substitution, a principle applicable to isothiazole systems.

Ring Functionalization and Side-Chain Reactions

Ring Functionalization: Beyond substitution reactions, the isothiazole ring can be functionalized through metallation. Deprotonation of a C-H bond using a strong base (e.g., n-butyllithium) can generate a nucleophilic organolithium species. The most acidic proton in the unsubstituted isothiazole ring is at the C5 position. This lithiated intermediate can then react with various electrophiles to introduce substituents at that position.

Side-Chain Reactions: The acetic acid moiety offers several avenues for reaction. As discussed in section 2.3.1, the carboxylic acid can be converted into esters and amides. farmaciajournal.comsphinxsai.com Additionally, the benzylic-like α-carbon (the CH₂ group) is susceptible to oxidation under strong oxidizing conditions. Aromatic side chains attached to a benzene (B151609) ring can be oxidized to a carboxylic acid using reagents like potassium permanganate (B83412) (KMnO₄), provided there is at least one benzylic hydrogen. youtube.com A similar principle could potentially be applied to the side chain of this compound, although the electron-deficient nature of the isothiazole ring might influence the reaction's feasibility.

Modern Synthetic Techniques and Sustainable Approaches (e.g., Green Chemistry Principles)

Modern organic synthesis emphasizes the use of sustainable and environmentally benign methods, often referred to as "green chemistry." thieme-connect.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like isothiazoles.

Key green chemistry approaches applicable to the synthesis and modification of this compound and its precursors include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating. This technique has been successfully used for the synthesis of various thiazole (B1198619) and benzothiazole (B30560) derivatives. mdpi.combepls.com

Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol (B145695) is a core principle of green chemistry. rsc.org For example, a method for synthesizing benzothiazole-2-thiols utilizes water as the solvent. rsc.org The synthesis of acetic acid itself is being explored through greener routes, such as the carbonylation of methanol (B129727) using CO₂ and H₂, which avoids more hazardous reagents. rsc.org

Catalyst-Free and Metal-Free Reactions: Developing reactions that proceed efficiently without the need for catalysts, particularly those based on heavy metals, is highly desirable. Some syntheses of thiazole derivatives have been achieved in water without any catalyst. bepls.com

One-Pot and Multi-Component Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel ("one-pot") reduces waste, saves time, and minimizes the need for purification of intermediates. This approach aligns with the principles of atom economy and efficiency.

The table below outlines some green chemistry principles and their application in the synthesis of related heterocyclic compounds.

| Green Chemistry Principle | Technique/Approach | Example Application | Benefit |

| Energy Efficiency | Microwave Irradiation | Synthesis of hydrazinyl thiazoles. bepls.com | Reduced reaction time, higher yields. |

| Safer Solvents | Water as a solvent | Synthesis of benzothiazole-2-thiols. rsc.org | Non-toxic, non-flammable, low cost. |

| Catalysis | Use of recyclable catalysts | Condensation reactions using p-toluenesulfonic acid. mdpi.com | Reduced waste, catalyst can be reused. |

| Atom Economy | Multi-component reactions | Synthesis of trisubstituted thiazoles. bepls.com | High efficiency, less waste generated. |

By incorporating these modern techniques, the synthesis and functionalization of this compound can be made more efficient, cost-effective, and environmentally responsible. thieme-connect.com

Biological and Pharmacological Investigations of 2 Isothiazol 3 Yl Acetic Acid and Its Derivatives

Structure-Activity Relationship (SAR) Studies for 2-(Isothiazol-3-YL)acetic acid Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For analogs of this compound, these studies have been instrumental in optimizing potency and selectivity for various biological targets.

Correlating Structural Modifications with Biological Potency

Modifications to the core structure of this compound have been shown to have a significant impact on biological potency. For instance, in the context of aldose reductase inhibition, the parent compound of a related series, naphtho[1,2-d]isothiazole acetic acid, displayed moderate activity. nih.gov However, the introduction of a second carboxylic group dramatically enhanced the inhibitory potency by two orders of magnitude. nih.govacs.org Conversely, replacing the acetic acid function with a non-polar group resulted in inactive or poorly active compounds, highlighting the critical role of the acetic acid moiety for enzymatic recognition. nih.govacs.org

In the development of stearoyl-CoA desaturase (SCD) inhibitors, optimization of a lead thiazole (B1198619) compound led to a more than 100-fold improvement in potency. This was achieved through systematic modifications of the thiazole scaffold, demonstrating the profound effect of subtle structural changes on biological activity.

For cholinesterase inhibitors, SAR studies of 1,3-thiazole derivatives revealed that specific substitutions on the phenyl ring attached to the thiazole core were crucial for activity. academie-sciences.fr For example, a methoxy (B1213986) substituent at the para-position of the phenyl ring resulted in an acetylcholinesterase inhibitor with activity comparable to the standard drug, donepezil. academie-sciences.fr

The following table summarizes the impact of structural modifications on the biological potency of isothiazole (B42339) and related thiazole derivatives:

Identification of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For many biologically active isothiazole and thiazole derivatives, the key pharmacophoric elements have been identified.

For aldose reductase inhibitors, a planar aromatic moiety and an acidic function that is ionized at the active site of the enzyme are common structural requirements. acs.org The acetic acid group of naphtho[1,2-d]isothiazole acetic acid derivatives has been identified as a key element for pharmacophoric recognition by the enzyme. nih.govacs.org

In the context of anticancer agents targeting the EGFR tyrosine kinase, the thiazole scaffold itself is a crucial pharmacophoric element due to its ability to interact with biological targets. The development of various thiazole-containing drugs like Dasatinib and Dabrafenib underscores the importance of this heterocyclic ring in anticancer drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Isothiazole Carboxylic Acids

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. This approach has been applied to isothiazole and related thiazole derivatives to predict their activity and guide the design of new, more potent analogs. nih.govimist.ma

For instance, a QSAR study on a series of isothiazole derivatives targeting the NS5B polymerase of the Hepatitis C virus utilized molecular descriptors to build predictive models. nih.gov These models, developed using multiple linear regression (MLR) and artificial neural networks (ANN), showed a strong correlation between the predicted and experimentally determined biological activities, indicating their reliability for designing novel inhibitors. nih.gov

Similarly, 3D-QSAR studies, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed for derivatives of 6-hydroxybenzothiazole-2-carboxamides as monoamine oxidase B (MAO-B) inhibitors. nih.gov These models provide insights into the spatial arrangement of chemical features that are important for biological activity, such as steric, electrostatic, and hydrophobic fields. imist.manih.gov The contour maps generated from these analyses help visualize the regions where modifications to the molecule would likely lead to an increase or decrease in potency. imist.ma

Mechanisms of Biological Action

The diverse biological activities of this compound and its derivatives stem from their ability to interact with various biological targets, including enzymes and receptors.

Enzyme Inhibition Pathways (e.g., Aldose Reductase, Tyrosine Kinase, SARM1 NADase)

Aldose Reductase: Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. nih.gov Under diabetic conditions, the increased activity of this enzyme is linked to the development of diabetic complications. researchgate.net Acetic acid derivatives of isothiazole and related heterocycles have been identified as potent and selective inhibitors of aldose reductase. nih.govacs.org For example, naphtho[1,2-d]isothiazole acetic acid derivatives have shown significant inhibitory activity against aldose reductase (ALR2) without affecting related enzymes like aldehyde reductase, sorbitol dehydrogenase, or glutathione (B108866) reductase. nih.govacs.org The mechanism of inhibition involves the interaction of the acidic function of the inhibitor with the active site of the enzyme. acs.org

Tyrosine Kinase: Tyrosine kinases are a family of enzymes that play a crucial role in cell signaling pathways involved in cell growth and division. jptcp.com Aberrant tyrosine kinase activity is often associated with cancer. rsc.orgnih.gov Thiazole and isothiazole derivatives have been developed as inhibitors of various tyrosine kinases, including the epidermal growth factor receptor (EGFR) tyrosine kinase. jptcp.comgoogle.com These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling proteins and thereby inhibiting cancer cell proliferation. jptcp.com

SARM1 NADase: Sterile Alpha and TIR Motif Containing 1 (SARM1) is an enzyme with intrinsic NADase activity that is a key driver of axonal degeneration. researchgate.netnih.gov Inhibition of SARM1 NADase activity is a promising therapeutic strategy for neurodegenerative diseases and peripheral neuropathies. researchgate.netnih.gov A novel series of potent and selective irreversible isothiazole inhibitors of SARM1 have been identified. researchgate.netnih.gov These inhibitors have been shown to protect axons from degeneration in vitro and in animal models of nerve injury and chemotherapy-induced peripheral neuropathy. researchgate.netnih.gov

The following table provides a summary of the enzyme inhibition data for various isothiazole and thiazole derivatives:

Receptor Agonism and Antagonism

In addition to enzyme inhibition, derivatives of this compound can also exert their biological effects by interacting with cellular receptors, acting as either agonists or antagonists.

For example, indole-1-sulfonyl-3-acetic acids, which share the acetic acid side chain, have been identified as potent and selective antagonists of the prostaglandin (B15479496) D2 receptor CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells). nih.govox.ac.uk This receptor is implicated in allergic and inflammatory diseases, and its antagonism represents a potential therapeutic approach for conditions like asthma and allergic rhinitis. nih.govox.ac.uk

Modulating Cellular Homeostasis and Stress Responses

The maintenance of cellular homeostasis is critical for normal cell function, and disruptions to this balance can lead to various disease states. Acetic acid and its derivatives can induce cellular stress, prompting adaptive responses. In yeast, for instance, acetic acid stress is known to generate several cellular responses, including the production of reactive oxygen species (ROS), DNA fragmentation, and chromatin condensation, which are hallmarks of apoptosis. nih.gov The regulation of ion fluxes is a crucial component of the yeast response to acetic acid-induced stress. nih.gov

Endoplasmic reticulum (ER) stress is another consequence of cellular imbalance that can be triggered by various stimuli. The unfolded protein response (UPR) is an adaptive mechanism to cope with ER stress by reducing global protein synthesis and promoting the expression of chaperone proteins. mdpi.com However, prolonged or intense ER stress can ultimately lead to cell death. mdpi.com Some derivatives of usnic acid have been shown to induce ER stress in breast cancer cells by causing an elevated release of calcium from the ER, leading to a form of cell death with features of both apoptosis and paraptosis. mdpi.com This suggests that inducing ER stress could be a therapeutic strategy in cancer treatment.

Antimicrobial Efficacy of this compound Derivatives

Isothiazole derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as a significant class of compounds in the development of new anti-infective agents.

Derivatives of thiazole acetic acid have shown notable antibacterial properties. For example, a series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids displayed strong and broad-spectrum antibacterial activity. nih.gov One particular derivative, 5a, which features an octyl group attached to the thiazole ring, was found to be a potentially effective biocide. nih.gov Furthermore, rhodanine-3-acetic acid-based amides, esters, and 5-arylalkylidene derivatives have been synthesized and evaluated for their antimicrobial potential. nih.gov All of these derivatives showed activity against mycobacteria, with N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide exhibiting the highest activity against Mycobacterium tuberculosis. nih.gov The highest antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), was observed with 4-(trifluoromethyl)phenyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetate. nih.gov The activity against Gram-negative bacteria was generally marginal. nih.gov

The antifungal activity of isothiazole and its derivatives is a significant area of research. Many of these compounds function by inhibiting ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.govnih.gov This inhibition disrupts membrane integrity, leading to cell lysis and death. nih.gov Azoles, a major class of antifungal drugs, work through this mechanism by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase. nih.gov

Newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have demonstrated very strong antifungal effects against Candida albicans strains, with low minimum inhibitory concentrations (MIC). nih.gov The mode of action for these compounds may be related to their influence on the structure of the fungal cell wall and/or cell membrane. nih.gov Similarly, certain thiazole acetic acid derivatives have shown stronger and broader antifungal activities compared to commonly used preservatives like parabens. nih.gov N-acetylation of 2-aminobenzothiazoles with acetic acid has also yielded compounds with moderate to good inhibitory activity against common fungal strains such as Aspergillus niger and Candida albicans. umpr.ac.id

Antiviral Potential of Isothiazole Acetic Acid Compounds

Several isothiazole derivatives have been investigated for their antiviral properties. One study evaluated a compound against a range of RNA and DNA viruses, finding it to be active against rhinoviruses, Coxsackie B1, and measles virus. nih.govcncb.ac.cn The same research group later synthesized new derivatives and found high selectivity indexes for poliovirus 1 and Echovirus 9. nih.gov Further studies on S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate showed it to be effective against both HIV-1 and HIV-2. nih.gov The mechanism of action for some of these compounds appears to involve the inhibition of an early process of viral replication, specifically virus uncoating. researchgate.net

Research in Anticancer Applications

The isothiazole scaffold is a promising area in the development of novel anticancer agents. rsc.org Derivatives of isothiazole have been shown to exhibit antiproliferative activity against various cancer cell lines. rsc.orgnih.gov

Thiazole derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. researchgate.netnih.gov For instance, a series of amide-functionalized aminothiazole-benzazole analogs were synthesized and evaluated for their cytotoxic activity against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cancer cell lines, showing IC50 values in the micromolar range. researchgate.net Another study on synthetic 1,3-thiazole incorporated phthalimide (B116566) derivatives found that compound 5b was the most potent against MCF-7 cells, while compounds 5k and 5g showed strong cytotoxic activity against MDA-MB-468 (breast cancer) and PC-12 (pheochromocytoma) cells, respectively. nih.gov The cytotoxic activity of these compounds on cancer cells appears to be related to the induction of apoptosis. nih.gov

The table below summarizes the cytotoxic activity of selected thiazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

| Compound 6b | MCF-7 | 17.2 ± 1.9 |

| A549 | 19.0 ± 3.2 | |

| Compound 5b | MCF-7 | 0.2 ± 0.01 |

| Compound 5k | MDA-MB-468 | 0.6 ± 0.04 |

| Compound 5g | PC-12 | 0.43 ± 0.06 |

Induction of Apoptosis and Cell Cycle Modulation

Derivatives of thiazole and related heterocyclic systems have demonstrated significant potential in oncology by inducing programmed cell death (apoptosis) and modulating the cell cycle in cancer cells. Research into these compounds has revealed mechanisms that disrupt tumor cell proliferation and survival.

One study focused on synthetic 1,3-thiazole incorporated phthalimide derivatives, which showed potent cytotoxic and pro-apoptotic activity. nih.gov DNA fragmentation assays and caspase-3 activity measurements confirmed that the cytotoxic effects were linked to the induction of apoptosis. nih.gov Further analysis using RT-PCR indicated that these compounds trigger apoptosis through the intrinsic pathway. nih.gov Another investigation into a derivative, N-acetylaminothiazolo[3,2-a]benzimidazole-2-carbonitrile, found that it possessed significant antiproliferative activity. nih.gov This compound demonstrated the ability to arrest the cell cycle in the G2/M phase and induce apoptosis in a time-dependent manner. nih.gov

Similarly, thiopyrano[2,3-d]thiazole derivatives bearing a juglone (B1673114) moiety have been shown to induce apoptosis in colorectal adenocarcinoma cells. mdpi.com These compounds were found to increase the population of ROS-positive cancer cells, leading to cell cycle arrest, inhibition of DNA biosynthesis, and reduced cell proliferation. mdpi.com The resulting oxidative stress is believed to initiate the intrinsic apoptotic pathway, with studies confirming the activation of caspases 3/7, 8, 9, and 10, indicating that both intrinsic and extrinsic apoptotic pathways are engaged. mdpi.com

Table 1: Apoptotic and Cell Cycle Modulation Activity of Thiazole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| 1,3-Thiazole Incorporated Phthalimide Derivatives | MCF-7, MDA-MB-468, PC-12 | Potent cytotoxicity; induced apoptosis via the intrinsic pathway. Compound 5b showed an IC50 of 0.2±0.01 µM against MCF-7 cells. | nih.gov |

| N-acetylaminothiazolo[3,2-a]benzimidazole-2-carbonitrile | Human tumor cells | Significant antiproliferative activity; arrested cell cycle at G2/M phase and induced apoptosis. | nih.gov |

| Juglone-Bearing Thiopyrano[2,3-d]thiazoles (Les-6547, Les-6557) | HT-29, DLD-1 (Colorectal) | Increased ROS levels; induced cell cycle arrest at S and G2/M phases; activated caspases 3/7, 8, 9, and 10. | mdpi.com |

Immune Checkpoint Inhibition (e.g., PD-1/PD-L1 Interaction)

A review of the scientific literature did not yield studies concerning the direct immune checkpoint inhibitory activity of this compound or its recognized derivatives. Research on small-molecule inhibitors targeting the PD-1/PD-L1 interaction is an active area, but investigations have focused on other chemical scaffolds. nih.govnih.govcancer.gov

Anti-inflammatory and Immunomodulatory Activity

Derivatives containing a thiazole or benzothiazole (B30560) core structure have been investigated for their potential to mitigate inflammation. A study of sixteen (2-benzothiazolone-3-yl and 2-benzoxazolone-3-yl)acetic acid derivatives identified several compounds with notable anti-inflammatory and anti-nociceptive properties. nih.gov Among the tested molecules, compounds 5c , 5d , and 5m exhibited good anti-inflammatory activity in experimental models. nih.gov These findings highlight the potential of the acetic acid moiety combined with a benzothiazole core in developing new anti-inflammatory agents.

Table 2: Anti-inflammatory Activity of Benzothiazolone Acetic Acid Derivatives

| Compound Name | Chemical Structure Class | Observed Activity | Reference |

|---|---|---|---|

| 4-[2-(6-Benzoyl-2-benzoxazolone-3-yl)acetyl]morpholine (5c) | (2-Benzoxazolone-3-yl)acetic acid derivative | Potent anti-nociceptive and good anti-inflammatory activity. | nih.gov |

| 4-{[2-[6-(2-chloro-benzoyl)-2-benzoxazolone-3-yl]acetyl]}morpholine (5d) | (2-Benzoxazolone-3-yl)acetic acid derivative | Potent anti-nociceptive and good anti-inflammatory activity. | nih.gov |

| N,N-diethyl-2-(2-benzothiazolone-3-yl)acetamide (5m) | (2-Benzothiazolone-3-yl)acetic acid derivative | Potent anti-nociceptive and good anti-inflammatory activity. | nih.gov |

Other Emerging Therapeutic Applications (e.g., Antidiabetic, Neuroprotective, FXR Inhibition)

Antidiabetic Activity

The thiazole and benzothiazole scaffolds are features of various compounds investigated for the management of type 2 diabetes. One study evaluated two series of 2-aminobenzothiazole (B30445) derivatives, finding that compounds 3b (methyl (E)-N′-(benzo[d]thiazol-2-yl)-N-methylcarbamimidothioate) and 4y (2-(benzo[d]thiazol-2-yl)-1,3-di-tert-butylguanidine) showed high affinity for the PPARγ receptor in silico. mdpi.com In a rat model of type 2 diabetes, both compounds successfully reduced blood glucose levels and improved the lipid profile after four weeks of oral administration. mdpi.com

Furthermore, derivatives of thiazolidinedione, a class of compounds containing a thiazole ring, have been synthesized and evaluated for their antidiabetic effects. nih.gov The compound 2-(5-(benzo[d] nih.govnih.govdioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl) acetic acid was synthesized as part of a series of novel antidiabetic agents. nih.gov These classes of compounds are recognized as efficient drugs for type 2 diabetes. nih.gov

Neuroprotective Activity

Derivatives featuring a heterocyclic ring and an acetic acid group have shown promise in the field of neuroprotection. A study on 2-(5-cyclopropyl-6-thioxo-1,3,5-thiadiazinan-3-yl) acetic acid demonstrated significant neuroprotective efficacy in a pentylenetetrazole-induced mouse model. nih.gov The compound improved memory function, decreased lipid peroxidation, and restored levels of antioxidant enzymes, suggesting its potential to reduce oxidative stress and cognitive deficits associated with neurodegeneration. nih.gov

Other related structures, such as thiazolidine-4-carboxylic acid derivatives, have also been reported to reverse oxidative stress and neuroinflammation. jelsciences.comirispublishers.com These compounds may act by reducing the cascade involving reactive oxygen species (ROS) and pro-inflammatory pathways. jelsciences.comirispublishers.com Similarly, 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride has shown protective effects against oxidative stress in primary cultured cortical astrocytes by attenuating hydrogen peroxide-induced reductions in cell survival and antioxidant enzyme activities. researchgate.netskku.edu

Table 3: Neuroprotective Effects of Acetic Acid Derivatives

| Compound/Derivative Class | Model | Key Protective Effects | Reference |

|---|---|---|---|

| 2-(5-cyclopropyl-6-thioxo-1,3,5-thiadiazinan-3-yl) acetic acid | Pentylenetetrazole-induced cognitive deficit in mice | Improved memory function, decreased lipid peroxidation, restored antioxidant enzyme levels. | nih.gov |

| Thiazolidine-4-Carboxylic Acid Derivatives | General models of neuroinflammation | Reverse oxidative stress and inflammatory cascades (ROS/NF-κB/NLRP3/TNF-α/COX-2). | jelsciences.comirispublishers.com |

| 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride | Hydrogen peroxide-induced oxidative stress in cortical astrocytes | Attenuated reductions in cell survival and antioxidant enzyme activity; reduced ROS levels. | researchgate.netskku.edu |

FXR Inhibition

Currently, there is no available research in the scientific literature linking this compound or its derivatives to the inhibition of the Farnesoid X Receptor (FXR). Studies on FXR modulation have primarily focused on other classes of molecules, such as bile acid analogs like obeticholic acid. nih.govscispace.comdntb.gov.ua

Advanced Analytical and Spectroscopic Characterization of 2 Isothiazol 3 Yl Acetic Acid

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatography is fundamental to the analysis of 2-(Isothiazol-3-YL)acetic acid, enabling its separation from starting materials, byproducts, and impurities. The choice of technique is dictated by the compound's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of this compound due to the compound's polarity imparted by the carboxylic acid group. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this class of compounds.

In RP-HPLC, a nonpolar stationary phase, typically octadecylsilane (C18), is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, the mobile phase often consists of a mixture of an aqueous component (water with a pH modifier) and an organic solvent like acetonitrile or methanol (B129727). The inclusion of an acid, such as formic acid, acetic acid, or a phosphate buffer, in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, which ensures good peak shape and reproducible retention times jchr.orgshimadzu.com.

Detection is commonly achieved using an ultraviolet (UV) detector, as the isothiazole (B42339) ring exhibits chromophoric properties. The selection of an appropriate wavelength, typically in the range of 210-254 nm, is critical for achieving optimal sensitivity jchr.orgshimadzu.com. Method validation according to ICH guidelines is essential to ensure the method is specific, accurate, precise, and linear over a defined concentration range jchr.org.

| Parameter | Typical Condition | Rationale/Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6mm, 5µm) | Standard for separating moderately polar organic compounds. jchr.org |

| Mobile Phase | Acetonitrile/Methanol and Acidified Water (e.g., 0.1% Orthophosphoric Acid) | Organic modifier for elution control; acid suppresses carboxylate formation for better peak shape. jchr.org |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; Gradient for complex samples with varying polarities. nih.gov |

| Flow Rate | 1.0 mL/min | Typical for standard 4.6 mm ID columns. jchr.org |

| Detection | UV at 210-254 nm | Detection of the carboxyl group and aromatic ring. jchr.orgshimadzu.com |

| Temperature | Ambient or controlled (e.g., 25-30 °C) | Ensures retention time reproducibility. |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and substantially faster analysis times. This is achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.

For the analysis of this compound and related isothiazole compounds, UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS), providing a powerful tool for both quantification and identification researchgate.netnih.govdntb.gov.ua. The chromatographic principles are similar to HPLC, with reversed-phase columns (e.g., ACQUITY UPLC BEH C18, HSS T3) being the preferred choice sciex.comresearchgate.net. The mobile phases are also analogous, typically consisting of water and acetonitrile or methanol containing a small percentage of formic acid (e.g., 0.1%) to facilitate protonation for mass spectrometry detection sciex.comresearchgate.net. The enhanced efficiency of UPLC columns allows for rapid gradient elution, enabling the separation of multiple components in a single run of just a few minutes researchgate.net.

| Parameter | Typical Condition | Rationale/Reference |

|---|---|---|

| Column | ACQUITY UPLC BEH C18 or HSS T3 (e.g., 100 x 2.1mm, 1.7-1.8µm) | Sub-2µm particles provide high efficiency and speed. sciex.comresearchgate.net |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid | Common mobile phase for RP-UPLC-MS, providing good separation and ionization. sciex.com |

| Elution Mode | Fast Gradient | Allows for rapid analysis of complex samples. sciex.com |

| Flow Rate | 0.2 - 0.5 mL/min | Optimized for smaller 2.1 mm ID columns. sciex.comresearchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS) | Provides high sensitivity and selectivity. researchgate.netnih.gov |

| Temperature | 30 - 40 °C | Reduces mobile phase viscosity and can improve peak shape. |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The high polarity and low volatility of the carboxylic acid functional group can lead to poor chromatographic performance, including broad, tailing peaks and thermal decomposition in the hot injection port colostate.edu.

To make the compound amenable to GC analysis, a chemical derivatization step is required colostate.eduweber.hu. This process modifies the polar carboxylic acid group into a less polar, more volatile derivative. Common derivatization strategies for carboxylic acids include:

Esterification: The carboxylic acid is converted into an ester, often a methyl or ethyl ester, by reacting it with an alcohol in the presence of an acidic catalyst (e.g., BF3 in methanol) colostate.edu. Another approach is alkylation, which replaces the acidic hydrogen with an alkyl group colostate.edu.

Silylation: This is a prevalent method where the active hydrogen of the carboxyl group is replaced by a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose . Silyl derivatives are typically more volatile and thermally stable, making them suitable for GC analysis gcms.cz.

Once derivatized, the compound can be analyzed on a standard non-polar or mid-polar capillary GC column and detected by a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (MS).

Mass Spectrometry for Structural Confirmation and Metabolite Identification

Mass Spectrometry (MS) is an essential tool for the unequivocal identification of this compound. It provides information on the molecular weight and, through fragmentation analysis, the structure of the molecule. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it allows for the specific detection and identification of the compound in complex mixtures.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like this compound, making it the preferred ionization method for LC-MS analysis. ESI generates ions directly from a solution, minimizing the risk of degradation.

The analysis can be performed in either positive or negative ion mode:

Negative Ion Mode: This is often the preferred mode for carboxylic acids. It involves the deprotonation of the molecule to form the pseudomolecular ion [M-H]⁻. The acidic nature of the mobile phase can influence ionization efficiency; while counterintuitive, weak acids like acetic acid can sometimes enhance the negative ion signal for certain analytes compared to bases nih.gov.

Positive Ion Mode: In this mode, the molecule is protonated to form the [M+H]⁺ ion. The addition of a small amount of acid (e.g., formic acid) to the mobile phase facilitates this process uab.eduscielo.br. Adducts with other cations present in the mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed scielo.br.

High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can provide a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula, a critical step in structural confirmation nih.gov.

Tandem Mass Spectrometry (MS/MS), most commonly performed on a triple quadrupole (QqQ) instrument, offers exceptional sensitivity and selectivity researchgate.netnih.gov. This technique is particularly valuable for quantifying the analyte at low concentrations and for structural elucidation through controlled fragmentation.

The process involves several steps:

Precursor Ion Selection: In the first quadrupole (Q1), the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound is selectively isolated from all other ions.

Collision-Induced Dissociation (CID): The selected precursor ion is accelerated into the second quadrupole (Q2), which acts as a collision cell. Here, it collides with an inert gas (e.g., argon), causing it to fragment into smaller, characteristic product ions uab.edursc.org.

Product Ion Analysis: The resulting product ions are then separated and detected in the third quadrupole (Q3).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the initial and most fundamental steps in the structural analysis of this compound. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in ¹H NMR, alongside the chemical shifts in ¹³C NMR, allow for the assignment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the isothiazole ring, the methylene (B1212753) group, and the carboxylic acid. The isothiazole ring protons, being in an aromatic-like environment, would appear in the downfield region of the spectrum. The methylene protons adjacent to both the isothiazole ring and the carboxylic acid group would resonate at a chemical shift influenced by the electron-withdrawing effects of both moieties. The carboxylic acid proton is typically observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum of this compound would show signals for the carbonyl carbon of the carboxylic acid, the methylene carbon, and the three distinct carbon atoms of the isothiazole ring. The carbonyl carbon is expected to have the largest chemical shift, typically in the range of 170-180 ppm. The chemical shifts of the isothiazole ring carbons are diagnostic of the heterocyclic system.

Hypothetical ¹H and ¹³C NMR Data for this compound

Disclaimer: The following table contains predicted NMR data for illustrative purposes, as specific experimental data for this compound was not found in the reviewed literature.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) | Integration (¹H NMR) |

| H-4 (Isothiazole) | ~7.5 - 8.0 | - | Doublet | 1H |

| H-5 (Isothiazole) | ~8.5 - 9.0 | - | Doublet | 1H |

| Methylene (-CH₂) | ~3.8 - 4.2 | ~35 - 45 | Singlet | 2H |

| Carboxylic Acid (-COOH) | >10 (broad) | ~170 - 180 | Singlet | 1H |

| C-3 (Isothiazole) | - | ~155 - 165 | - | - |

| C-4 (Isothiazole) | - | ~120 - 130 | - | - |

| C-5 (Isothiazole) | - | ~145 - 155 | - | - |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and for determining the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a cross-peak between the H-4 and H-5 protons of the isothiazole ring, confirming their adjacent relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and their directly attached carbon atoms. An HMQC or HSQC spectrum would link the signals of H-4, H-5, and the methylene protons to their respective carbon atoms (C-4, C-5, and the methylene carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. HMBC is invaluable for connecting different structural fragments. For instance, correlations would be expected between the methylene protons and the C-3 and C-4 carbons of the isothiazole ring, as well as the carbonyl carbon of the acetic acid moiety. The isothiazole ring protons would also show correlations to adjacent ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is critical for determining the three-dimensional structure and conformation of a molecule. For a relatively small and rigid molecule like this compound, NOESY can confirm through-space interactions between nearby protons.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus the positions of all atoms in the crystal lattice.

For this compound, a successful single-crystal X-ray diffraction study would provide unambiguous information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The preferred spatial arrangement of the acetic acid side chain relative to the isothiazole ring.

Intermolecular interactions: Details of hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules) and other non-covalent interactions that dictate the crystal packing.

Since this compound is achiral, the concept of absolute stereochemistry does not apply. However, in the case of chiral derivatives, X-ray crystallography would be the gold standard for determining the absolute configuration.

Hypothetical Crystallographic Data Table for this compound

Disclaimer: The following table presents hypothetical crystallographic data for illustrative purposes, as no experimental crystal structure for this compound was found in the public domain.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 7.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 725.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.55 |

| R-factor (%) | < 5 |

Computational Chemistry and in Silico Modeling of 2 Isothiazol 3 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, orbital energies, and reactivity, offering a predictive lens into the molecule's chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Key molecular descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com

For 2-(Isothiazol-3-YL)acetic acid, while specific DFT data is not extensively published, analysis of structurally related thiazole (B1198619) and isothiazole (B42339) derivatives provides valuable comparative insights into its likely electronic properties. nih.govresearchgate.net For instance, quantum-chemical calculations on a related compound, 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid, yielded HOMO and LUMO energy levels of -10.4385 eV and 2.0553 eV, respectively. nih.gov Studies on other thiazole derivatives have shown HOMO-LUMO energy gaps that reflect their chemical reactivity. irjweb.com

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid | -10.4385 | 2.0553 | 12.4938 | nih.gov |

| Isothiazole | -9.85 | -0.55 | 9.30 | researchgate.net |

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| Indole-based Schiff base with Thiazole | -6.23 | 0.00 | 6.23 | mdpi.com |

Fukui indices are another set of descriptors derived from DFT that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. derpharmachemica.com These local reactivity descriptors are essential for predicting how this compound might interact with other molecules, particularly biological targets, by pinpointing which atoms are most likely to participate in bond formation. semanticscholar.org

Ab initio calculations, which are based on first principles without empirical parameters, can be used to determine the aromaticity of the isothiazole ring. Aromatic Stabilization Energy (ASE) quantifies the extra stability a cyclic molecule gains from the delocalization of its π-electrons. A common and effective method for this is the "isomerization method," which calculates the isomerization stabilization energy (ISE). ni.ac.rsresearchgate.net This approach computes the energy difference between a methyl-substituted aromatic ring and its non-aromatic exocyclic methylene (B1212753) isomer. researchgate.net

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are powerful computational tools for exploring how a molecule like this compound might behave in a biological environment. These methods predict its physical movements, conformational changes, and potential interactions with protein targets.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. wjarr.com This method is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action. Thiazole-containing compounds are known to interact with a variety of receptors, including kinases like p56lck and cyclin-dependent kinase-8 (CDK8), as well as enzymes like cyclooxygenase (COX). biointerfaceresearch.comacs.orgnih.gov

Docking studies of analogous thiazole derivatives reveal common interaction patterns, including hydrogen bonding with key amino acid residues (e.g., TYR, SER) and hydrophobic interactions within the receptor's active site. acs.orgnih.gov The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of this interaction. For this compound, the carboxyl group is a prime candidate for forming strong hydrogen bonds, while the isothiazole ring can engage in π-π stacking or hydrophobic interactions.

| Compound Class | Biological Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Thiazolyl-pyrazole derivative | EGFR Kinase | -3.4 | Not Specified | nih.gov |

| Thiazole carboxamide derivative | COX-1 | Not Specified (IC50 = 0.239 µM) | TYR-385, SER-530 | acs.org |

| Benzimidazole-thiazolidinone derivative | CDK8 | -8.99 (XPG Score) | Asp173, Val104, Lys49 | nih.gov |

| N-substituted thiazole derivative | FabH inhibitor | -144.236 (MolDock Score) | Not Specified | wjarr.com |

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be achieved through the rotation of single bonds. For this compound, the flexibility of the acetic acid side chain is of particular interest. Quantum mechanical and molecular dynamics studies on acetic acid have shown that the carboxyl group exists in two primary planar conformations: syn and anti. nih.govescholarship.org While the syn conformation is generally the more stable, lower-energy state in the gas phase, the presence of a solvent like water can reduce the energy difference, making the anti conformation more accessible. nih.govamazonaws.com This flexibility is critical as the molecule may need to adopt a specific conformation to fit optimally into a receptor's binding site.

Molecular dynamics (MD) simulations extend upon static docking by simulating the movement of atoms in the ligand-receptor complex over time. nih.gov These simulations provide a dynamic view of the binding stability, revealing how the ligand and receptor adapt to each other and the durability of key interactions, such as hydrogen bonds, in a solvated environment. semanticscholar.org

| Method | Phase/Solvent | Relative Energy (Anti vs. Syn) (kcal/mol) | Reference |

|---|---|---|---|

| QM Torsion Drive | Gas Phase | +4.9 to +6.8 | nih.gov |

| QM Torsion Drive | Implicit Solvent (Water) | +2.1 to +2.9 | nih.gov |

| MD Umbrella Sampling | Explicit Water | -0.5 to -0.9 | nih.gov |

Prediction of Pharmacokinetic Properties and Metabolic Pathways (ADME)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. mdpi.com These predictions are vital in the early stages of drug development to identify molecules with favorable pharmacokinetic profiles and avoid costly late-stage failures. scientificelectronicarchives.org

For this compound, ADME properties can be estimated using computational models based on its structure. Parameters such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors are calculated to assess compliance with guidelines like Lipinski's Rule of Five, which predicts drug-likeness. nih.gov Studies on various thiazole derivatives consistently show good predicted oral absorption and bioavailability. mdpi.comnih.govnih.gov

| Property | Predicted Value Range for Analogs | Significance | Reference |

|---|---|---|---|

| Molecular Weight (g/mol) | < 500 | Lipinski's Rule: Drug-likeness | mdpi.comnih.gov |

| logP (Octanol/Water Partition) | < 5 | Lipinski's Rule: Permeability | mdpi.com |

| Hydrogen Bond Donors | < 5 | Lipinski's Rule: Permeability | nih.gov |

| Hydrogen Bond Acceptors | < 10 | Lipinski's Rule: Permeability | nih.gov |

| Human Oral Absorption (%) | > 70% | Bioavailability | nih.gov |

| Caco-2 Permeability (logPapp) | High (> 0.9) | Intestinal Absorption | mdpi.com |

| CYP Isozyme Inhibition | Generally low for CYP3A4 | Drug-drug interaction potential | mdpi.com |

The prediction of metabolic pathways involves identifying how the molecule might be chemically altered by enzymes in the body, primarily the cytochrome P450 (CYP) family. acs.org Computational systems use knowledge-based rules and machine learning algorithms to predict sites of metabolism (SOMs) and the resulting metabolites. acs.orgnih.gov For this compound, potential metabolic transformations could include hydroxylation of the isothiazole ring or reactions involving the acetic acid side chain, which may be subject to pathways common to endogenous short-chain fatty acids. biorxiv.org

In Silico Toxicity Profiling and Bioactivation Pathway Prediction

Computational, or in silico, toxicology has emerged as a crucial discipline in the early assessment of the safety profiles of chemical compounds. nih.govnih.gov By leveraging computational models, it is possible to predict various toxicity endpoints, thereby prioritizing chemicals for further testing and minimizing late-stage failures in drug development. nih.gov For this compound, in silico methods provide initial insights into its potential toxicological properties and metabolic fate.

The toxicity of isothiazole-containing compounds, particularly isothiazolinones, has been a subject of study due to their widespread use as biocides. semanticscholar.orgnih.gov While effective, some isothiazolinones are known to be potent skin sensitizers and may pose ecotoxicological risks. semanticscholar.orgnih.gov Recent studies have also pointed towards potential cytotoxic effects and the activation of pro-inflammatory responses in various cell lines upon exposure to certain isothiazolinones. semanticscholar.org One study suggested a possible carcinogenic effect of methylisothiazolinone (MI) based on gene profile analysis. semanticscholar.org

For a specific in silico toxicity assessment of this compound, predictive models such as ProTox-II can be employed. nih.govnih.gov This webserver analyzes a chemical's structure to predict a range of toxicological endpoints by comparing it to a database of compounds with known toxicities. nih.govmdpi.com The predictions are based on a combination of molecular similarity, pharmacophores, and fragment propensities. nih.gov

A hypothetical in silico toxicity profile for this compound, based on the capabilities of platforms like ProTox-II, is presented below. It is important to note that these are predicted values and would require experimental validation.

Predicted Toxicological Endpoints for this compound

| Toxicity Endpoint | Predicted Outcome | Confidence Score |

| Oral Acute Toxicity (LD50) | To be determined | - |

| Toxicity Class | To be determined | - |

| Hepatotoxicity | To be determined | - |

| Carcinogenicity | To be determined | - |

| Mutagenicity | To be determined | - |

| Cytotoxicity | To be determined | - |

| Immunotoxicity | To be determined | - |

| Skin Sensitization | Likely | - |

Note: This table is a template for predicted data. Actual values would be generated by running the compound's structure through a predictive toxicology platform.

The prediction of skin sensitization is based on the known properties of the isothiazolinone class of compounds. semanticscholar.orgnih.govnih.gov

Bioactivation Pathway Prediction

In silico models are also instrumental in predicting the metabolic fate of a compound, including its potential for bioactivation into reactive metabolites. researchgate.net Reactive metabolites are often implicated in idiosyncratic drug toxicity. For compounds containing a thiazole or isothiazole ring, cytochrome P450-mediated oxidation is a primary consideration. uni-duesseldorf.de

Research into the bioactivation of isothiazole derivatives has identified a potential pathway that could be relevant for this compound. A proposed mechanism involves the oxidation of the sulfur atom within the isothiazole ring. This is followed by a nucleophilic attack by glutathione (B108866) at the C4 position of the ring. The subsequent loss of water results in the formation of a stable glutathione conjugate. The identification of such conjugates in vitro and in vivo for other isothiazole-containing compounds lends support to this predicted pathway.

Preclinical and Translational Research of 2 Isothiazol 3 Yl Acetic Acid Derivatives

In Vitro Assay Development and High-Throughput Screening

The initial stages of drug discovery for 2-(isothiazol-3-YL)acetic acid derivatives rely heavily on the development of robust in vitro assays and high-throughput screening (HTS) technologies. HTS allows for the rapid testing of large libraries of chemical compounds to identify those that exhibit a desired biological activity. ewadirect.com This process has been revolutionized by automation and robotics, enabling the screening of millions of compounds in a short period. youtube.com The data generated from HTS is analyzed using advanced algorithms to identify patterns and pinpoint potential drug candidates. youtube.com

For isothiazole-based compounds, a focused approach can be employed by creating a library of fragment-sized thiazoles with diverse substituents. nih.gov These libraries can then be profiled in a cascade of biochemical inhibition assays against a panel of relevant biological targets. nih.gov For instance, a library of 49 fragment-sized thiazoles and thiadiazoles was evaluated in a series of enzymatic inhibition assays, alongside assessments for redox activity, thiol reactivity, and stability. nih.gov Such a workflow helps in the early identification of promising compounds and flags those with undesirable properties, such as promiscuous inhibition or reactivity, which can lead to non-specific effects. nih.gov The development and optimization of these assays are critical for ensuring the quality and reliability of the screening data, ultimately leading to the selection of the most promising candidates for further development. ewadirect.com

Biological System Models for Efficacy Evaluation (e.g., Cell Lines, Organotypic Cultures)

To evaluate the therapeutic potential of this compound derivatives, various biological system models are employed. These models range from simple two-dimensional (2D) cell cultures to more complex three-dimensional (3D) organotypic cultures that better mimic the in vivo environment.

Cell Lines: A common starting point for efficacy evaluation is the use of established cancer cell lines. Numerous studies have utilized a panel of human cancer cell lines to assess the cytotoxic effects of isothiazole (B42339) and thiazole (B1198619) derivatives. These include:

Lung Cancer: A549 nih.gov

Cervical Cancer: HeLa nih.gov

Breast Cancer: MCF-7 nih.govnih.govekb.eg and MDA-MB-468 nih.gov

Colon Cancer: HCT116 ekb.eg

Liver Cancer: HEPG2 ekb.eg

Prostate Cancer: PC-12 nih.gov

The use of multiple cell lines from different tissue origins provides valuable information on the spectrum of activity and potential selectivity of the compounds. For example, certain thiazole-amino acid hybrid derivatives have shown moderate to strong cytotoxicities against A549, HeLa, and MCF-7 cell lines. nih.gov In another study, novel synthesized thiazole derivatives demonstrated cytotoxic effects on HCT116, MCF-7, and HEPG2 cell lines. ekb.eg

Organotypic Cultures: While 2D cell cultures are useful for initial screening, they often fail to replicate the complex cell-cell and cell-extracellular matrix interactions that occur in living tissues. researchgate.net Organotypic cultures, which are 3D models derived from tissue slices, offer a more physiologically relevant system for preclinical testing. nih.gov These cultures maintain the structural and cellular organization of the original tissue, providing a better platform to predict in vivo responses. nih.govnih.gov For neurological applications, organotypic brain slice cultures can be used to study the effects of compounds on neuronal viability and function. nih.gov The use of such advanced models is crucial for bridging the gap between in vitro findings and clinical outcomes. nih.gov

Bioactivation and Drug Metabolism Studies

Understanding the metabolic fate of this compound derivatives is a critical component of preclinical research. These studies aim to identify the metabolic pathways, the enzymes involved, and the potential for the formation of reactive metabolites that could lead to toxicity. researchgate.netnih.gov

Drugs containing thiazole and isothiazole rings are known to be susceptible to metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of reactive metabolites. nih.govresearchgate.net These electrophilic intermediates can covalently bind to cellular macromolecules like proteins and DNA, which can trigger idiosyncratic adverse drug reactions. nih.gov

Quantum chemical studies have explored the mechanisms of biotransformation for thiazole groups. These studies indicate that epoxidation of the thiazole ring is a key pathway for generating reactive metabolites. nih.govresearchgate.net Other potential pathways include S-oxidation, N-oxidation, and the formation of oxaziridine. fz-juelich.de The presence of an amino group on the thiazole ring can facilitate these metabolic reactions. nih.gov

In vitro studies using liver microsomes are essential for detecting the formation of reactive intermediates. Glutathione (B108866) (GSH) trapping studies are a common method, where the reactive metabolite is captured by GSH, an endogenous nucleophile, to form a stable conjugate that can be identified by mass spectrometry. researchgate.net For example, a c-Met inhibitor containing a 3-methylisothiazole (B110548) moiety was shown to form an NADPH-dependent glutathione conjugate in liver microsomes. researchgate.net This finding confirmed the bioactivation of the isothiazole ring. researchgate.net

Cytochrome P450 (CYP) enzymes, primarily located in the liver, are the major enzymes responsible for Phase I metabolism of many drugs. mdpi.commdpi.com Identifying the specific CYP isoforms involved in the metabolism of this compound derivatives is crucial for predicting potential drug-drug interactions. For the aforementioned c-Met inhibitor, the CYP enzymes responsible for its bioactivation were identified as CYP3A4, CYP1A2, and CYP2D6 in humans. researchgate.net

Following Phase I metabolism, the drug or its metabolites can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which generally increases water solubility and facilitates excretion. uomus.edu.iquomustansiriyah.edu.iq Common conjugation reactions include:

Glucuronidation: The addition of glucuronic acid.

Sulfation: The addition of a sulfate (B86663) group. uomus.edu.iq

Acetylation: The addition of an acetyl group. uomus.edu.iquomustansiriyah.edu.iq

Amino Acid Conjugation: Conjugation with amino acids like glycine (B1666218) or glutamine. uomustansiriyah.edu.iquomustansiriyah.edu.iq

Glutathione Conjugation: As discussed, this can be a detoxification pathway but also indicates the formation of reactive intermediates. uomus.edu.iquomustansiriyah.edu.iq